

Application Notes: Denibulin (MN-029) Phase I Clinical Trial

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Compound Focus: Denibulin Hydrochloride

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Compound Name: Denibulin hydrochloride (MN-029) **Classification:** Novel small-molecule Vascular Disrupting Agent (VDA) **Developer:** MediciNova **Trial Phase:** I **Primary Publication:** *Cancer Chemotherapy and Pharmacology*, 2011 [1] [2] [3]

Trial Objectives and Design

This first-in-human study aimed to determine the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of denibulin in patients with advanced solid tumors [1] [2].

- **Study Design:** Open-label, dose-escalation study using an accelerated titration design, with intra-patient dose escalation permitted [1] [2].
- **Treatment Regimen:** Denibulin HCl was administered as an intravenous (IV) infusion every three weeks [1] [2].
- **Endpoints:**
 - **Primary:** Safety, tolerability, and establishment of the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) [1].
 - **Secondary:** Pharmacokinetic profile and acute anti-vascular effects assessed by Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) [1].

Patient Demographics and Dosing

- **Patients:** 34 patients received a total of 151 infusions of MN-029 [1] [2].
- **Dose Escalation:** Doses were escalated from **4.0 mg/m² to 225 mg/m²** [1] [2].
- **Maximum Tolerated Dose (MTD):** The MTD was determined to be **180 mg/m²** [1] [2].
- **Dose-Limiting Toxicities (DLTs):** At the highest dose tested (225 mg/m²), two DLTs were observed: a **transient ischemic attack** and **grade 3 transaminitis** (liver enzyme elevation) [1] [2].

Safety and Tolerability Profile

Denibulin was generally well tolerated. The most common adverse events were typically mild to moderate [1] [2].

Table 1: Summary of Common Adverse Events (AEs) [1] [2]

Adverse Event	Incidence & Characteristics
Nausea / Vomiting	Common; appeared to be dose-related
Diarrhea	Frequently reported
Fatigue	Frequently reported
Headache	Frequently reported
Anorexia	Frequently reported
Cardiovascular	One reversible episode of acute coronary ischemia at 180 mg/m ² ; one transient ischemic attack (DLT) at 225 mg/m ²
Hepatotoxicity	Grade 3 transaminitis (DLT) at 225 mg/m ²
Not Observed	No clinically significant myelotoxicity, stomatitis, or alopecia. No evidence of cumulative toxicity.

Pharmacokinetic (PK) Data

PK analysis showed that denibulin exhibited dose-dependent pharmacokinetics, though with substantial inter-subject variability [1] [2].

Table 2: Summary of Pharmacokinetic Findings [1] [2]

PK Parameter	Findings
C_{max} (Maximum plasma concentration)	Dose-related increases were observed.
AUC (Area Under the Curve)	Dose-related increases were observed.
Inter-subject Variability	Substantial variability was noted in PK parameters.

Efficacy and Biomarker Assessment

While the trial was not designed to measure efficacy, biomarker and imaging data provided evidence of biological activity.

- **Tumor Response:** No objective tumor responses (partial or complete response) were noted. However, **five patients achieved stable disease lasting ≥ 6 months** [1] [2].
- **Anti-Vascular Effect (DCE-MRI):** A **significant linear correlation** was found between the reduction in the transfer constant (K^{trans}), a parameter reflecting tumor blood flow and permeability, and exposure to denibulin (as measured by AUC). This confirms a direct anti-vascular effect of the drug [1] [2].

Detailed Experimental Protocols

For researchers looking to implement similar assessments, here are the methodologies for key experiments cited in the denibulin trial.

Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Anti-Vascular Assessment

DCE-MRI was used as a primary pharmacodynamic biomarker to evaluate the acute effects of denibulin on tumor vasculature [1] [2].

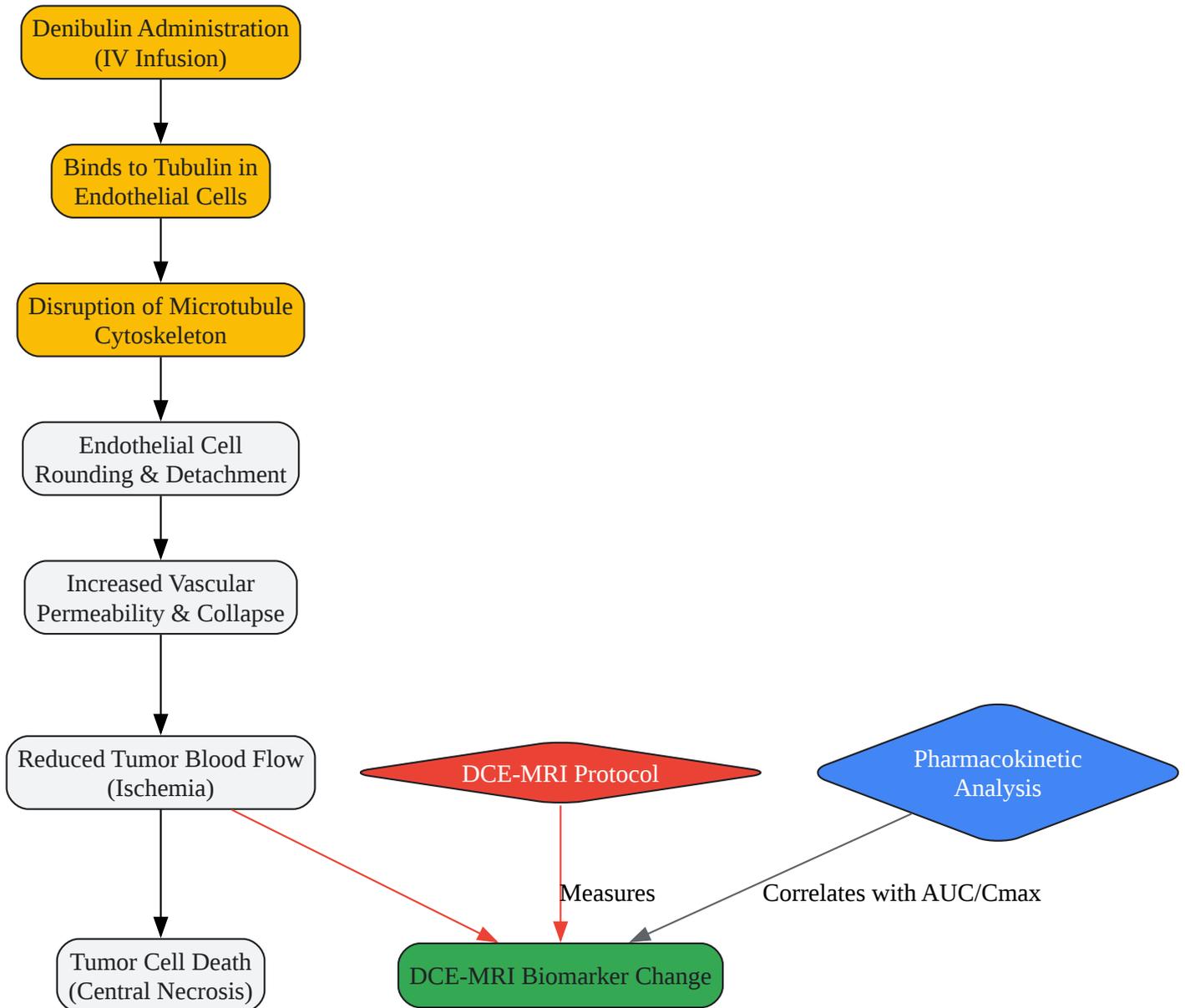
- **Image Acquisition:**

- **Timing:** DCE-MRI scans were acquired at baseline and acutely post-dose at **6-8 hours** after the denibulin infusion [1] [2].
- **Technique:** A dynamic series of images is acquired before, during, and after the rapid bolus injection of a gadolinium-based contrast agent.
- **Pre-processing:** Pre-contrast T1 maps are computed, and the DCE-MRI series is co-registered to ensure accuracy [4].

- **Data Analysis:**

- **Parameter Calculation:** Concentration-time curves of the contrast agent within the tumor are generated. From these curves, quantitative parameters are calculated using pharmacokinetic models like the Extended Tofts Model [4].
- **Key Parameters:**
 - **K^{trans} :** The volume transfer constant between blood plasma and the extracellular extravascular space (EES), a key marker of vascular permeability and blood flow. A reduction indicates vascular shutdown [1] [4].
 - **v_e :** The volume of EES per unit volume of tissue.
 - **v_p :** The blood plasma volume per unit volume of tissue.
 - **AUC_{90s} :** The area under the gadolinium concentration curve at 90 seconds, a semi-quantitative measure of perfusion and permeability [4].

The following diagram illustrates the mechanistic rationale for using DCE-MRI to assess VDA activity and the subsequent biological effects.



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Protocol 2: Pharmacokinetic (PK) Sampling and Analysis

This protocol outlines the method for characterizing the pharmacokinetic profile of denibulin [1] [2].

- **Sample Collection:** Serial blood samples are collected from patients at predefined time points before, during, and after the denibulin infusion. Typical time points include pre-dose, at the end of infusion, and at multiple intervals post-infusion (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
- **Sample Processing:** Plasma is separated from blood cells via centrifugation and stored at -80°C until analysis.
- **Bioanalytical Assay:** Plasma concentrations of denibulin are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- **PK Parameter Calculation:** Non-compartmental analysis is performed on the concentration-time data for each patient to determine key PK parameters using specialized software (e.g., Phoenix WinNonlin):
 - **C_{max} :** The maximum observed plasma concentration.
 - **T_{max} :** The time to reach C_{max} .
 - **AUC_{0-t} :** The area under the concentration-time curve from time zero to the last measurable time point.
 - **$\text{AUC}_{0-\infty}$:** The area under the concentration-time curve from time zero extrapolated to infinity.
 - **Half-life ($t_{1/2}$):** The time required for the plasma concentration to reduce by half.
 - **Clearance (CL):** The volume of plasma cleared of the drug per unit time.
 - **Volume of Distribution (V_d):** The apparent volume in which the drug is distributed.

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